1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a trifluoromethyl group at position 5 of the pyrazole core. The pyrazole ring is substituted at position 1 with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety and at position 4 with a carboxamide group linked to a 3-(trifluoromethyl)benzyl chain. Structural analogs often target kinases, proteases, or G-protein-coupled receptors (GPCRs) due to their heterocyclic frameworks and polar substituents .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F6N4O2S/c1-35-16-7-5-14(6-8-16)18-12-36-21(32-18)33-19(23(27,28)29)17(11-31-33)20(34)30-10-13-3-2-4-15(9-13)22(24,25)26/h2-9,11-12H,10H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBFIYJBVLHDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide is a synthetic chemical with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole moiety, a pyrazole core, and multiple trifluoromethyl groups which are known to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole and pyrazole rings are known to inhibit specific enzymes that play roles in cancer progression and inflammation. For example, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression .
- Receptor Modulation : The compound may also act as a modulator for certain receptors associated with pain and inflammation, such as TRPV3 (Transient Receptor Potential Vanilloid 3), which is implicated in sensory perception and inflammatory responses .
Anticancer Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with structural similarities have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. For example, a related thiazole derivative demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells .
- Mechanism Insights : The presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, contributing to higher efficacy in tumor suppression .
Anticonvulsant Activity
Compounds containing thiazole moieties have been explored for their anticonvulsant properties. In animal models, certain derivatives exhibited protective effects against induced seizures with median effective doses (ED50) comparable to established anticonvulsants .
Case Studies
- Antitumor Efficacy : A study evaluated the effect of a similar compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiazole derivatives in models of neurodegeneration. Results showed that these compounds could mitigate oxidative stress and inflammation in neuronal cells .
Data Summary
Here is a summary table of key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiazole and pyrazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies show that these compounds can modulate pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The thiazole and pyrazole moieties are known for their antimicrobial activities. Compounds containing these groups have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The presence of trifluoromethyl groups enhances the lipophilicity of the molecule, potentially improving its bioavailability and activity against resistant strains .
Inflammation and Pain Management
Some studies suggest that pyrazole derivatives can act as anti-inflammatory agents. The compound's structural features may allow it to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Applications
Pesticidal Activity
The compound has potential applications in agriculture as a pesticide or fungicide. Its thiazole component is associated with biological activity against various pests and pathogens affecting crops. Research into similar thiazole-containing compounds has shown effectiveness in controlling fungal infections in plants, making this compound a candidate for further investigation in crop protection .
Materials Science Applications
Synthesis of Novel Materials
The unique structure of this compound can be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metal ions may lead to applications in catalysis or as precursors for novel polymers with specific properties .
Data Tables
Case Studies
-
Anticancer Activity Study
A study conducted on a series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications similar to those found in this compound could enhance therapeutic efficacy . -
Pesticidal Efficacy Research
Research on thiazole-containing compounds revealed their effectiveness as fungicides against common agricultural pathogens, supporting the potential use of this compound in crop protection strategies . -
Material Synthesis Exploration
Investigations into the coordination chemistry of pyrazoles indicated that derivatives can form stable complexes with transition metals, paving the way for new material applications in catalysis and electronics .
Chemical Reactions Analysis
Formation of the Pyrazole-Thiazole Core
The pyrazole-thiazole scaffold is synthesized via cyclocondensation and cross-coupling reactions:
Carboxamide Functionalization
The N-[3-(trifluoromethyl)benzyl]carboxamide group is introduced via:
-
Amide coupling : Reacting the pyrazole-4-carboxylic acid precursor with 3-(trifluoromethyl)benzylamine using EDCl/HOBt or DCC as coupling agents .
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Microwave-assisted synthesis : Accelerates amide bond formation under solvent-free conditions (yields >80%) .
Electrophilic Aromatic Substitution
The methoxyphenyl and benzyl groups undergo regioselective modifications:
| Target Site | Reaction Type | Conditions | Products |
|---|---|---|---|
| 4-Methoxyphenyl ring | Demethylation | BBr₃ in CH₂Cl₂, −78°C | Hydroxyphenyl analog |
| Benzyl position | Halogenation | NBS, AIBN, CCl₄, reflux | Brominated derivatives |
Trifluoromethyl Group Reactivity
The CF₃ groups are generally inert but participate in:
-
Nucleophilic displacement : Under strong basic conditions (e.g., K₂CO₃/DMF), though limited due to steric hindrance .
-
Radical reactions : Initiated by peroxides to form CF₂ or CHF₂ analogs .
Metabolic Oxidation
In hepatic microsomes:
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Pyrazole ring oxidation : CYP3A4-mediated hydroxylation at position 3, forming a dihydroxylated metabolite .
-
O-Demethylation : Converts methoxy to hydroxy group (major pathway in humans) .
Hydrolysis
The carboxamide bond is stable in plasma but hydrolyzes under acidic conditions:
| Conditions | Rate (t₁/₂) | Primary Product |
|---|---|---|
| pH 1.2 (HCl) | 48 hours | Pyrazole-4-carboxylic acid + benzylamine |
| Enzymatic (esterase) | No cleavage | – |
Comparative Reactivity with Analogs
Key differences in reactivity compared to structurally related compounds:
| Compound | Reactive Site | Distinct Behavior |
|---|---|---|
| 1-(4-Chlorophenyl)pyrazole-4-carboxamide | Chlorophenyl group | Faster electrophilic substitution due to electron-withdrawing Cl |
| 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Pyrazole C-3 position | Higher susceptibility to decarboxylation under thermal stress |
Stability Under Synthetic Conditions
| Parameter | Stability Profile |
|---|---|
| Thermal | Decomposes above 250°C; retains structure below 200°C (TGA data) |
| Photolytic | Degrades under UV light (λ = 254 nm) via radical formation at thiazole S-atom |
| Oxidative | Stable to H₂O₂ (<5% decomposition at 0.1 M, 24 hours) |
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Comparable Compounds
Key Observations :
- Trifluoromethyl Groups : The target compound and razaxaban share CF₃ groups, which improve metabolic stability and membrane permeability .
- Benzyl Substituents : The 3-CF₃-benzyl chain in the target compound vs. 4-CF₃-benzyl in may influence steric interactions in hydrophobic binding pockets .
Bioactivity and Mechanism
- Razaxaban: Demonstrates sub-nanomolar potency against Factor Xa due to optimal fit in the S1/S4 pockets, facilitated by the benzisoxazole and trifluoromethyl groups .
- Calcium Mobilization Assays : highlights pyrazole analogs evaluated via CHO-k1 cell assays for GPCR activity, a relevant model for the target compound .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely >3 (estimated via substituent contributions: CF₃ = +0.9, methoxyphenyl = +1.1), favoring blood-brain barrier penetration.
- Solubility : Low aqueous solubility (predicted <10 µM) due to aromatic and CF₃ groups; this contrasts with more polar analogs in (furyl-oxazole enhances solubility) .
Q & A
What are the common synthetic routes for synthesizing this compound?
Answer: The compound is typically synthesized via multi-step routes involving cyclocondensation and heterocycle formation. A key intermediate, such as a substituted pyrazole-4-carboxamide, is first prepared by reacting ethyl acetoacetate derivatives with phenylhydrazine or substituted hydrazines. Subsequent thiazole ring formation is achieved using reagents like Lawesson’s reagent or via Hantzsch thiazole synthesis with 4-methoxyphenyl-substituted precursors. Phosphorous oxychloride (POCl₃) is often employed for cyclization under reflux conditions . Advanced steps include coupling the thiazole moiety to the pyrazole core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
What spectroscopic and analytical techniques are critical for structural characterization?
Answer: Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., trifluoromethyl groups, benzyl linkages) and pyrazole/thiazole ring connectivity.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related 1,3-thiazol-2-yl-pyrazole hybrids .
How can researchers optimize reaction yields during scale-up?
Answer: Yield optimization requires:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading). For example, copper-catalyzed click reactions (e.g., triazole formation) benefit from sodium ascorbate as a reducing agent and THF/water solvent systems .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions, as shown in diphenyldiazomethane synthesis .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in aryl-thiazole bond formation .
What strategies address low aqueous solubility in pharmacological assays?
Answer: To improve solubility:
- Derivatization : Introduce hydrophilic groups (e.g., -NH₂, -OH) at non-critical positions while preserving core pharmacophores. For example, replacing trifluoromethyl with methylsulfone groups enhances solubility without compromising activity .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in cell-based assays .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability, as demonstrated for pyrazole-based kinase inhibitors .
How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC determinations for antimicrobial activity) and include positive controls (e.g., ciprofloxacin for bacterial studies) .
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to identify confounding metabolism .
- Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation or isomerization .
What in vitro assays are recommended for initial pharmacological profiling?
Answer: Prioritize:
- Enzyme Inhibition Assays : Kinase or protease targets (e.g., EGFR, COX-2) using fluorescence-based or ELISA methods.
- Antimicrobial Screening : Disk diffusion or broth microdilution against Gram-positive/negative strains .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
How can structure-activity relationship (SAR) studies be designed for the trifluoromethyl groups?
Answer: SAR strategies include:
- Analog Synthesis : Replace -CF₃ with -CH₃, -Cl, or -OCF₃ to assess steric/electronic effects on target binding .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using PyMOL or MOE .
What intermediates are pivotal in the synthesis pathway?
Answer: Key intermediates include:
- Pyrazole-4-carboxamide : Synthesized via cyclocondensation of ethyl acetoacetate and substituted hydrazines .
- 4-(4-Methoxyphenyl)-1,3-thiazole-2-amine : Prepared via Hantzsch thiazole synthesis using thiourea and α-haloketones .
- N-[3-(Trifluoromethyl)benzyl]amine : Generated by reductive amination of 3-(trifluoromethyl)benzaldehyde .
How is the crystal structure analyzed to confirm stereochemistry?
Answer: Single-crystal X-ray diffraction (SCXRD) is performed:
- Crystallization : Optimize solvent (e.g., DCM/hexane) and slow evaporation to obtain diffraction-quality crystals .
- Data Refinement : Use SHELXL or Olex2 to refine bond lengths/angles. For example, the dihedral angle between pyrazole and thiazole rings in related structures is ~15–25° .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···π, F···H contacts) .
What in silico tools predict pharmacokinetic and toxicity profiles?
Answer: Leverage:
- ADMET Prediction : SwissADME for logP, BBB permeability, and CYP inhibition .
- Toxicity Screening : ProTox-II for hepatotoxicity and Ames mutagenicity .
- Molecular Dynamics (MD) : GROMACS to simulate protein-ligand stability over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
